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1. Introduction and Rationale The mitogen-activated protein kinase (MAPK) pathway is a key signaling
cascade frequently dysregulated in human cancers, including metastatic colorectal cancer (mCRC).
Activating mutations in the KRAS gene, found in approximately 40% of mCRC cases, drive constitutive
activation of this pathway and are associated with resistance to anti-EGFR therapies [1] [2]. This creates an

unmet need for effective treatments in the second-line setting for this patient population [1].

Pimasertib (MSC1936369B) is a highly selective, orally bioavailable small-molecule inhibitor of MEK1/2,
kinases downstream of KRAS in the MAPK pathway [1]. Preclinical models demonstrated potent antitumor
activity for pimasertib both alone and in combination [1]. This provided the rationale for a Phase I/II study
investigating the combination of pimasertib with the standard chemotherapy regimen FOLFIRI (5-

fluorouracil, folinic acid, and irinotecan) as a second-line treatment for patients with KRAS-mutant mCRC

[1][3].
2. Study Design and Methodology

The following workflow outlines the structure of the Phase I safety run-in study:
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2.1. Trial Design This was a two-part, open-label, multicenter study comprising an initial safety run-in phase
(Phase I) followed by a randomised Phase II part. The results described here pertain only to the safety run-in
phase [1].

¢ Primary Objective: To determine the maximum-tolerated dose (MTD) and the recommended phase
Il dose (RP2D) of pimasertib combined with FOLFIRI [1].

e Patient Population: Patients aged =18 years with histologically confirmed KRAS-mutant mCRC that
had progressed during or after first-line treatment with an oxaliplatin plus fluoropyrimidine-based
chemotherapy. Patients were required to have an ECOG performance status of 0 or 1 and adequate
organ function [1] [3].

e Treatment Schedule:

o FOLFIRI: Administered on days 1 and 15 of each 28-day cycle. The regimen consisted of
irinotecan (180 mg/m?), folinic acid (200 mg/m2 I-leucovorin or 400 mg/m?2 DL-leucovorin),
followed by 5-fluorouracil (400 mg/m? bolus then 2400 mg/m?2 over 46 hours) [1].

o Pimasertib: Administered orally on a 5-days-on/2-days-off schedule (days 1-5, 8-12, 15-19,
and 22-26 of each cycle) [1].

¢ Dose Escalation: A standard 3+3 cohort design was used. The starting dose of pimasertib was 45
mg per day, with planned escalation in ~33% increments until the MTD was reached [1].

2.2. Key Assessments

o Safety: Dose-limiting toxicities (DLTs) were assessed during cycle 1 and classified per NCI-CTCAE
v3.0. Safety was also evaluated via adverse events (AES), laboratory tests, and ophthalmologic
exams [1].

e Efficacy: Antitumor activity was evaluated as a secondary objective. Tumor response was assessed
using Response Evaluation Criteria In Solid Tumours (RECIST v1.0) [1].

¢ Pharmacokinetics (PK): Plasma samples were collected at multiple timepoints during cycle 1 to
characterize the PK profiles of pimasertib, irinotecan, and its active metabolite SN-38 [1].

3. Key Findings and Data Summary

3.1. Safety and Tolerability
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¢ Maximum Tolerated Dose (MTD): The MTD of pimasertib in combination with FOLFIRI was
determined to be 45 mg per day. Dose escalation to 60 mg per day was limited by toxicity [1] [4].

e Dose-Limiting Toxicities (DLTs): DLTs were not specified in detail in the abstract, but the MTD was
defined as the dose below that which caused more than one DLT [1].

¢ Most Common Treatment-Emergent Adverse Events: The most frequently reported AEs were
diarrhoea, nausea, vomiting, asthenia (weakness), and skin/rash events [1] [5]. The safety profile was
consistent with the known toxicities of the individual drugs, with no new safety signals identified [1].

3.2. Efficacy Outcomes Efficacy was analyzed in 15 of the 16 enrolled patients [1]. The best overall

responses are summarized below:

Efficacy Parameter Number of Patients (n=15) Percentage
Partial Response (PR) 2 ~13%
Stable Disease (SD) 9 60%
Progressive Disease (PD) 3 20%

Not Evaluable (NE) 1 ~7%
Disease Control Rate (PR+SD) 11 ~73%

Table: Best Overall Response in the Efficacy Analysis Population [1].
4. Discussion and Conclusion

The Phase I safety run-in study demonstrated that pimasertib can be combined with FOLFIRI at a dose of
45 mg per day (on a 5-days-on/2-days-off schedule) with a manageable safety profile in patients with KRAS-

mutant mCRC [1]. The observed toxicities were predictable and consistent with the individual drug profiles.

The combination showed preliminary signs of antitumor activity, with a disease control rate of 73% in a
patient population that had progressed after first-line therapy [1]. This provided the foundation for the
subsequent randomised Phase II part of the study, which aimed to further evaluate the efficacy of this

combination compared to FOLFIRI alone.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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